5-(4-Chlorophenyl)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC15378314
Molecular Formula: C24H16ClN3O4
Molecular Weight: 445.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H16ClN3O4 |
|---|---|
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C24H16ClN3O4/c1-13-11-16(12-17(21(13)29)24-28-22-19(32-24)3-2-10-26-22)27-23(30)20-9-8-18(31-20)14-4-6-15(25)7-5-14/h2-12,29H,1H3,(H,27,30) |
| Standard InChI Key | ZCFCKSKGEFHOPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Introduction
Synthesis Methods
The synthesis of 5-(4-Chlorophenyl)-N-(4-hydroxy-3-methyl-5-{oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reactions. Common methods include:
-
Step 1: Preparation of the oxazolo-pyridinyl intermediate through a series of reactions involving pyridine derivatives.
-
Step 2: Synthesis of the furan-2-carboxylic acid derivative, which involves chlorination and subsequent coupling reactions.
-
Step 3: Final coupling of the prepared intermediates using peptide coupling reagents like HATU or EDCI.
Potential Applications
This compound has been explored for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of diverse functional groups allows it to interact with various biological targets, making it a candidate for drug development.
| Potential Application | Description |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Antimicrobial | Activity against bacterial and fungal pathogens |
| Anticancer | Inhibition of cancer cell proliferation |
Research Findings
Several studies have investigated the biological activities of 5-(4-Chlorophenyl)-N-(4-hydroxy-3-methyl-5-{oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide. These studies often involve in vitro assays to assess its efficacy and safety.
-
In Vitro Studies: These have shown promising results in inhibiting certain enzymes and cellular pathways relevant to disease conditions.
-
In Vivo Studies: While less common, some in vivo studies have been conducted to evaluate its pharmacokinetics and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume